molecular formula C17H17N3 B2707671 3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole CAS No. 1306142-95-9

3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole

Cat. No.: B2707671
CAS No.: 1306142-95-9
M. Wt: 263.344
InChI Key: JGBUKKABTWIXTP-UHFFFAOYSA-N
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Description

“3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole” is a chemical compound with the molecular formula C17H17N3 and a molecular weight of 263.34 .

Scientific Research Applications

Catalyst Design and Synthesis

Research indicates the potential of triazole derivatives in the synthesis of catalysts. Saleem et al. (2013) and Saleem et al. (2014) explored half-sandwich Ruthenium(II) complexes using triazole-based ligands for catalytic oxidation and transfer hydrogenation processes. They found variations in catalytic efficiency depending on the donor atom coordination in the triazole skeleton, highlighting the role of triazole derivatives in catalyst design (Saleem et al., 2013) (Saleem et al., 2014).

Quantum Mechanical Studies

Al-Otaibi et al. (2020) conducted comprehensive quantum mechanical studies on triazole derivatives, including analysis of their structural, electronic, and biological properties. Their findings suggest potential applications in designing effective photosensitizers for dye-sensitized solar cells (DSSC) and highlight the versatility of triazole compounds in various scientific domains (Al-Otaibi et al., 2020).

Gas Phase Properties and Molecular Structure

Kai Wang et al. (2013) focused on the gas phase properties of 1,2,3-triazoles, providing insights into their fundamental characteristics like proton affinity and acidity. This research contributes to understanding the molecular structure and behavior of triazole derivatives in different states (Wang et al., 2013).

Corrosion Inhibition

Bentiss et al. (2007) studied the use of 4H-triazole derivatives for corrosion protection of mild steel in hydrochloric acid. They found that these compounds are effective inhibitors, demonstrating the practical applications of triazole derivatives in industrial settings (Bentiss et al., 2007).

Mechanism of Action

Future Directions

The future directions for research on “3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, similar compounds have shown promise as antituberculosis agents, suggesting potential avenues for future research .

Properties

IUPAC Name

3-phenyl-5-(1-phenylpropyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-2-15(13-9-5-3-6-10-13)17-18-16(19-20-17)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBUKKABTWIXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NC(=NN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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